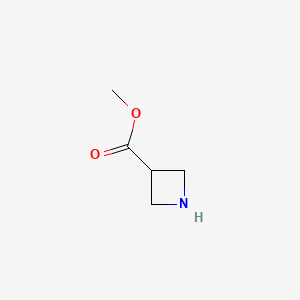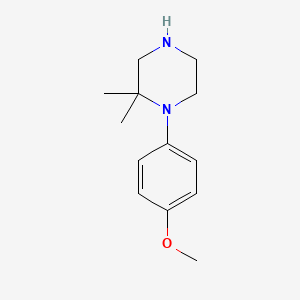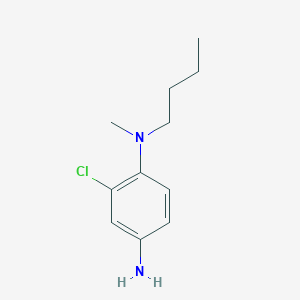
3-氮杂环丁烷羧酸甲酯
描述
Methyl azetidine-3-carboxylate is a four-membered nitrogen-containing heterocyclic compound It is a derivative of azetidine, which is known for its strained ring structure and significant reactivity
科学研究应用
Methyl azetidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, especially as a scaffold for designing new therapeutic agents.
Industry: Methyl azetidine-3-carboxylate is used in the production of fine chemicals and pharmaceuticals.
作用机制
Target of Action
Methyl azetidine-3-carboxylate is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . ADCs and PROTACs are innovative therapeutic agents that combine the specificity of antibodies or ligands with the potency of cytotoxic or protein-degrading agents .
Mode of Action
Instead, it serves as a bridge, connecting the antibody or ligand to the cytotoxic or protein-degrading agent in ADCs and PROTACs . This allows the therapeutic agent to be delivered specifically to the cells expressing the target antigen or protein, thereby enhancing efficacy and reducing off-target effects .
Biochemical Pathways
The biochemical pathways affected by Methyl azetidine-3-carboxylate are dependent on the specific cytotoxic or protein-degrading agent attached to it. For instance, if the agent is a kinase inhibitor, it would affect signaling pathways involving that particular kinase . The azetidine ring in the structure of Methyl azetidine-3-carboxylate contributes to its reactivity, driven by a considerable ring strain .
Pharmacokinetics
As a component of adcs and protacs, its pharmacokinetics would be largely influenced by the properties of the antibody or ligand, as well as the cytotoxic or protein-degrading agent .
Result of Action
The result of Methyl azetidine-3-carboxylate’s action is the specific delivery of a cytotoxic or protein-degrading agent to target cells, leading to cell death or protein degradation . The exact molecular and cellular effects would depend on the nature of the attached agent and the target antigen or protein.
Action Environment
The action, efficacy, and stability of Methyl azetidine-3-carboxylate, as part of an ADC or PROTAC, can be influenced by various environmental factors. These may include the expression level of the target antigen or protein, the presence of competing molecules, and the physiological conditions of the target cells .
生化分析
Biochemical Properties
Methyl azetidine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the synthesis of amino acids and peptides. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can influence the activity of the enzymes, either inhibiting or activating them, depending on the specific context of the reaction .
Cellular Effects
Methyl azetidine-3-carboxylate has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways that are crucial for cell growth and differentiation. Additionally, methyl azetidine-3-carboxylate can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins .
Molecular Mechanism
The molecular mechanism of action of methyl azetidine-3-carboxylate involves several key processes. At the molecular level, it can bind to specific biomolecules, such as enzymes or receptors, and alter their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, methyl azetidine-3-carboxylate can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional or translational machinery of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl azetidine-3-carboxylate can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that methyl azetidine-3-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over time, especially under conditions of high temperature or extreme pH. Long-term exposure to methyl azetidine-3-carboxylate can lead to changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of methyl azetidine-3-carboxylate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, methyl azetidine-3-carboxylate can exhibit toxic or adverse effects, such as cellular toxicity or organ damage .
Metabolic Pathways
Methyl azetidine-3-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can influence metabolic flux and the levels of various metabolites. For example, methyl azetidine-3-carboxylate can be metabolized by enzymes involved in amino acid synthesis, leading to the production of specific metabolites that can further participate in other biochemical reactions .
Transport and Distribution
The transport and distribution of methyl azetidine-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of methyl azetidine-3-carboxylate can influence its biological activity, as its accumulation in certain tissues or organelles can enhance or inhibit its effects .
Subcellular Localization
Methyl azetidine-3-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the interactions of methyl azetidine-3-carboxylate with other biomolecules and its overall biological activity .
准备方法
Synthetic Routes and Reaction Conditions: Methyl azetidine-3-carboxylate can be synthesized through various methods. One common approach involves the nucleophilic ring opening of aziridines, followed by cyclization. Another method includes the metal-catalyzed synthesis of azetidines, where palladium catalysts and phosphine ligands are used to facilitate the reaction .
Industrial Production Methods: Industrial production of methyl azetidine-3-carboxylate often employs the β-lactam synthon approach. This method involves the use of β-lactam intermediates, which undergo ring-opening and subsequent cyclization to form the azetidine ring .
化学反应分析
Types of Reactions: Methyl azetidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom in the ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed:
Oxidation: Formation of azetidine oxides.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidines with various functional groups.
相似化合物的比较
Azetidine-3-carboxylic acid: A closely related compound with similar reactivity and applications.
3-Hydroxy-8-methyl-8-azabicyclo [3.2.1]octane-3-carboxylic acid hydrochloride: Another similar compound with a different ring structure.
Uniqueness: Methyl azetidine-3-carboxylate is unique due to its methyl ester group, which imparts different chemical properties compared to its analogs.
属性
IUPAC Name |
methyl azetidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-8-5(7)4-2-6-3-4/h4,6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEYNHXHVVYOSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602803 | |
| Record name | Methyl azetidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343238-58-4 | |
| Record name | Methyl azetidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(Methylthio)phenoxy]acetic Acid](/img/structure/B1357663.png)
![N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine](/img/structure/B1357667.png)




![2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1357677.png)







